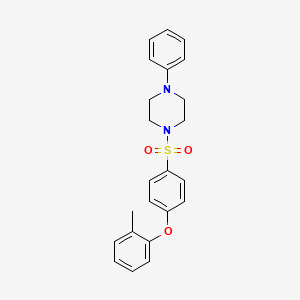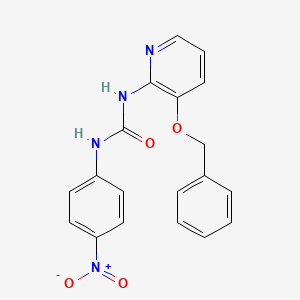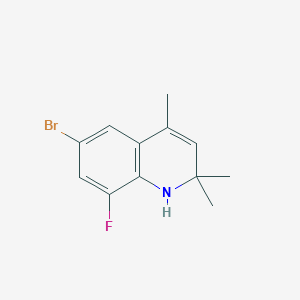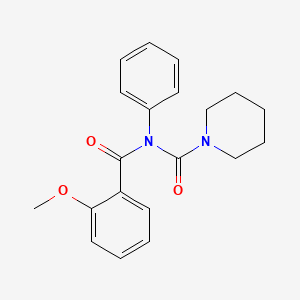![molecular formula C19H25NO4 B2830172 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol CAS No. 1830791-18-8](/img/structure/B2830172.png)
2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is an organic compound known for its complex structure and potential applications in various scientific fields. This compound features a phenolic core substituted with ethoxy and dimethoxyphenyl groups, making it a subject of interest in synthetic chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 1-(3,4-dimethoxyphenyl)ethanamine. This intermediate is then subjected to a Mannich reaction with 6-ethoxyphenol and formaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are often used to isolate the final product.
化学反应分析
Types of Reactions
2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The compound can be reduced to modify the amino group or the aromatic ring.
Substitution: Electrophilic aromatic substitution can occur on the phenolic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino alcohols or reduced aromatic rings.
Substitution: Halogenated phenols or other substituted derivatives.
科学研究应用
Chemistry
In synthetic chemistry, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is used as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity as enzyme inhibitors, receptor agonists, or antagonists, contributing to drug discovery efforts.
Industry
Industrially, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its functional groups allow for versatile applications in material science.
作用机制
The mechanism by which 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can form hydrogen bonds, while the amino group can participate in ionic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-4-ethoxyphenol
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-methoxyphenol
- 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxybenzoic acid
Uniqueness
Compared to similar compounds, 2-({[1-(3,4-Dimethoxyphenyl)ethyl]amino}methyl)-6-ethoxyphenol is unique due to its specific substitution pattern, which influences its reactivity and interaction with biological targets
属性
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)ethylamino]methyl]-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-5-24-17-8-6-7-15(19(17)21)12-20-13(2)14-9-10-16(22-3)18(11-14)23-4/h6-11,13,20-21H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHGBVPPUDEVCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(6-oxo-1,6-dihydropyridazin-1-yl)propyl]urea](/img/structure/B2830090.png)
![5-bromo-2-ethoxy-N-(4-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide](/img/structure/B2830092.png)
![4-(tert-butyl)-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2830095.png)
![N-{1',2-dihydroxy-[1,2'-binaphthalene]-4'-yl}benzenesulfonamide](/img/structure/B2830096.png)
![2-(4,5-dichloro-1H-imidazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2830097.png)
![3-amino-N-(4-fluorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2830100.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(4-(pyrrolidin-1-ylsulfonyl)phenyl)propanenitrile](/img/structure/B2830102.png)
![methyl 6-acetyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2830103.png)



![2-chloro-N-[1-(2-chlorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2830109.png)


